4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde

Catalog No.
S15954908
CAS No.
M.F
C25H19N5O
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehy...

Product Name

4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde

IUPAC Name

4-(4-imidazol-1-yl-N-(4-imidazol-1-ylphenyl)anilino)benzaldehyde

Molecular Formula

C25H19N5O

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C25H19N5O/c31-17-20-1-3-23(4-2-20)30(24-9-5-21(6-10-24)28-15-13-26-18-28)25-11-7-22(8-12-25)29-16-14-27-19-29/h1-19H

InChI Key

FBKCDERCBMFWTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5

4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes two imidazol-phenyl groups attached to an amino group, along with a benzaldehyde moiety. Its chemical formula is C25H19N5OC_{25}H_{19}N_{5}O and it has a molecular weight of 405.45 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural properties and biological activities.

The reactivity of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde can be attributed to its functional groups. The aldehyde group can participate in various reactions, including:

  • Condensation Reactions: The aldehyde can react with amines to form imines or Schiff bases.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde is susceptible to nucleophilic attack, allowing for further functionalization.

These reactions facilitate the synthesis of derivatives that may enhance biological activity or alter physical properties.

4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde has shown promising biological activities. Compounds containing imidazole rings are often associated with a range of pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest that derivatives of this compound may exhibit antibacterial properties.
  • Anticancer Potential: Due to its structural similarity to known anticancer agents, it may inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound could potentially serve as an inhibitor for specific enzymes involved in metabolic pathways.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-(1H-imidazol-1-yl)benzaldehyde with bis(4-amino phenyl)amine in the presence of a suitable catalyst or under reflux conditions.
  • Multi-step Synthesis:
    • Starting from commercially available 4-(1H-imidazol-1-yl)benzaldehyde, followed by amination and subsequent coupling reactions to introduce the bis(4-(1H-imidazol-1-yl)phenyl)amine moiety.
  • Metal-Catalyzed Reactions:
    • Utilizing palladium or other metal catalysts for cross-coupling reactions that link imidazole-containing phenyl groups.

These methods allow for the efficient production of the compound while enabling modifications that could enhance its properties.

The applications of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde span various fields:

  • Pharmaceuticals: Potential use as an active ingredient in drugs targeting bacterial infections or cancer.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a precursor for advanced materials.
  • Chemical Probes: Can be utilized in biological research as a fluorescent probe or marker due to its ability to interact with biomolecules.

Interaction studies involving 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how the compound interacts with proteins involved in disease pathways can provide insight into its mechanism of action.
  • DNA Binding Assays: Given the potential anticancer properties, studies on how this compound binds to DNA could reveal its efficacy in inhibiting tumor growth.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(1H-Imidazol-1-yl)benzaldehyde10040-98-90.98
4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde88427-96-70.90
Tris(4-(1H-imidazol-1-yl)phenyl)amine601970330.87
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde861932080.80
3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde870837480.80

Uniqueness

The uniqueness of 4-(Bis(4-(1H-imidazol-1-yl)phenyl)amino)benzaldehyde lies in its dual imidazole functionality combined with an amino group and an aldehyde, which may enhance its biological interactions compared to other similar compounds. This structural complexity could lead to distinct pharmacological profiles and applications not found in simpler derivatives.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

405.15896025 g/mol

Monoisotopic Mass

405.15896025 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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